molecular formula C20H21ClN4O2 B12277098 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea

3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea

Cat. No.: B12277098
M. Wt: 384.9 g/mol
InChI Key: UCWLQXAQQBTZBZ-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a chlorinated methoxyphenyl group with a pyrazolyl-substituted phenyl group, connected through a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage under controlled conditions, often using reagents such as isocyanates or carbamates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds .

Scientific Research Applications

3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways in cancer and inflammatory diseases.

    Industry: It is used in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain kinases involved in cell signaling, thereby affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea apart is its specific combination of functional groups, which confer unique reactivity and biological interactions. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C20H21ClN4O2

Molecular Weight

384.9 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea

InChI

InChI=1S/C20H21ClN4O2/c1-25-13-16(12-23-25)15-5-3-14(4-6-15)9-10-22-20(26)24-18-11-17(21)7-8-19(18)27-2/h3-8,11-13H,9-10H2,1-2H3,(H2,22,24,26)

InChI Key

UCWLQXAQQBTZBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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